Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications. This compound, in particular, is characterized by its unique structure, which includes a chloroacetyl group, a cyano group, and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as cyanoacetamide derivatives, have been reported to be important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives, which share structural similarities, are known to undergo reactions with common bidentate reagents due to the suitably situated carbonyl and cyano functions . The active hydrogen on C-2 of these compounds can participate in various condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives, which share structural similarities, are utilized extensively in the synthesis of various heterocyclic compounds . These compounds can influence a wide range of biochemical pathways depending on the specific heterocyclic compounds they form.
Result of Action
The compound’s potential to form a variety of heterocyclic compounds suggests that it could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 3-methylthiophene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide.
Chloroacetylation: The chloroacetyl group is introduced through a reaction with chloroacetyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents at elevated temperatures.
Major Products
Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of primary amines.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-cyano-3-methylthiophene-4-carboxylate: Lacks the chloroacetyl group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.
5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-3-17-11(16)9-6(2)7(5-13)10(18-9)14-8(15)4-12/h3-4H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLJKGGEFGBGRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCl)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449177-08-6 |
Source
|
Record name | ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.